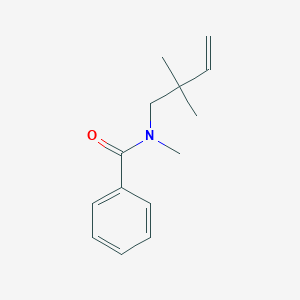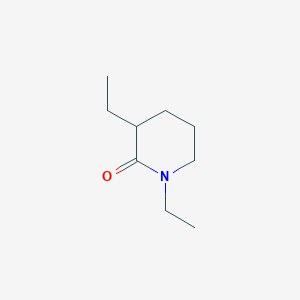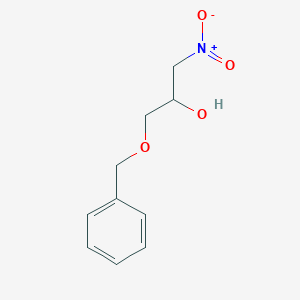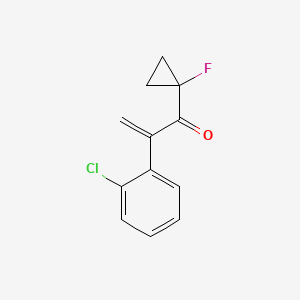
2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with acetyl, chlorophenyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aldehyde, ethyl acetoacetate, and urea under acidic conditions to form the pyrimidinone core. The reaction is often catalyzed by Lewis acids such as lanthanide triflates or boron trifluoride, which enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone N-oxides, while substitution reactions can produce a wide range of functionalized pyrimidinones .
科学研究应用
2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but differ in their substituents.
Pyrimidine Derivatives: Compounds like 2,4,6-triarylpyrimidines have structural similarities but distinct functional groups
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
属性
CAS 编号 |
243853-33-0 |
|---|---|
分子式 |
C13H13ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC 名称 |
5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-5-3-4-6-10(9)14/h3-6,12H,1-2H3,(H2,15,16,18) |
InChI 键 |
FLNPQAPRLVILQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




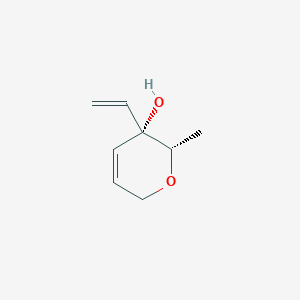
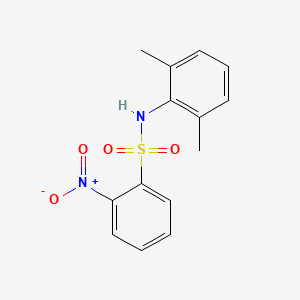
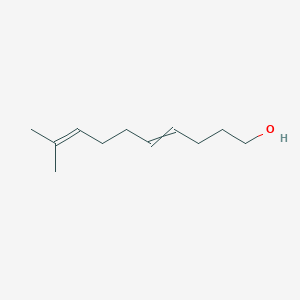
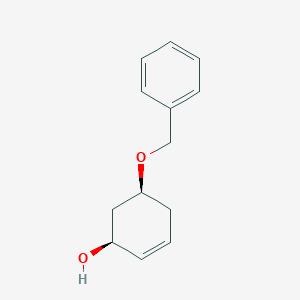
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)

